![molecular formula C13H19N3O3S2 B2391473 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1234875-21-8](/img/structure/B2391473.png)
4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
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Description
4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical formula, C16H21N3O2S2, and has been synthesized using various methods. The purpose of
Scientific Research Applications
Metabolic Pathways and Enzyme Interactions
The study by Hvenegaard et al. (2012) explored the metabolism of a compound structurally related to 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide, Lu AA21004, an antidepressant. The study found that Lu AA21004 undergoes oxidation to various metabolites, with enzymes like CYP2D6, CYP2C9, and CYP3A4/5 playing significant roles. This research provides insights into the metabolic pathways and enzyme interactions of similar compounds (Hvenegaard et al., 2012).
Pharmacological Properties
Mutulis et al. (2004) synthesized piperazine analogues, including ones structurally similar to 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide, targeting melanocortin receptors. These compounds exhibited selectivity and high affinity for MC4R, demonstrating potential pharmacological applications (Mutulis et al., 2004).
Fungicidal and Herbicidal Activities
Wang et al. (2016) synthesized novel carboxamide compounds containing piperazine and arylsulfonyl moieties, similar in structure to the compound . These compounds showed promising herbicidal activities against certain plants and exhibited excellent antifungal activities, suggesting potential agricultural applications (Wang et al., 2016).
Antiviral and Antimicrobial Activities
Reddy et al. (2013) reported on piperazine-1-carboxamides/thiourea derivatives doped with Febuxostat. Some of these compounds demonstrated significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. This suggests the potential use of structurally related compounds in antiviral and antimicrobial treatments (Reddy et al., 2013).
Catalysis in Organic Synthesis
Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides, which serve as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This highlights the potential of similar piperazine derivatives in catalyzing organic reactions (Wang et al., 2006).
properties
IUPAC Name |
4-cyclopropylsulfonyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c17-13(14-10-11-2-1-9-20-11)15-5-7-16(8-6-15)21(18,19)12-3-4-12/h1-2,9,12H,3-8,10H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLRIMJYXOXEHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
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